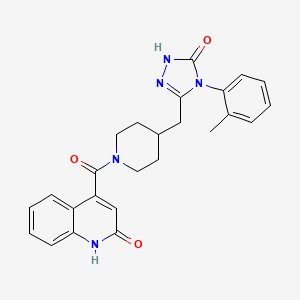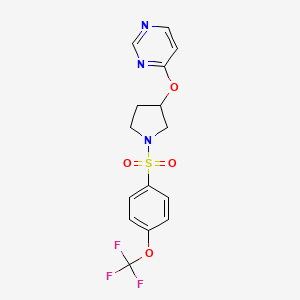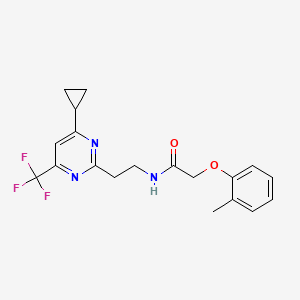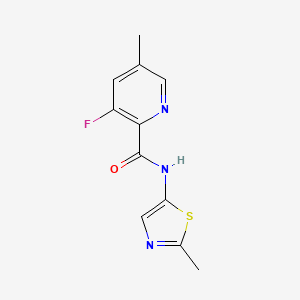![molecular formula C23H27FN4O4 B2411194 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903255-94-7](/img/structure/B2411194.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H27FN4O4 and its molecular weight is 442.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Elimination
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, as part of the compound SB-649868, has been studied for its metabolic pathways and elimination processes in the human body. It's primarily eliminated via feces (79%), with urinary excretion accounting for only a small fraction (12%). The compound and its metabolites, notably an unusual hemiaminal metabolite (M98) resulting from oxidation of the benzofuran ring, are the principal circulating components in plasma. The compound is extensively metabolized, with very little excreted unchanged. The principal route of metabolism involves oxidation of the benzofuran ring, leading to the formation of the principal metabolite in excreta (M25) (Renzulli et al., 2011).
Radiotracer Targeting Sphingosine-1-Phosphate Receptor
The compound has been part of studies involving radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, a receptor of clinical interest due to its role in multiple sclerosis and other conditions. A specific radiotracer, 11C-CS1P1, was evaluated for safety, dosimetry, and characteristics in human participants. This tracer showed promising results in animal models of inflammatory diseases and was found to be safe for evaluation of inflammation in human clinical populations (Brier et al., 2022).
Anxiolytic-like Effects and Biochemical Studies
Studies on arylpiperazine derivatives containing isonicotinic and picolinic nuclei, of which this compound could be a part, revealed anxiolytic-like effects. The mechanism of action suggested the involvement of direct 5‐HT1A receptors and the GABAergic system. Biochemical studies indicated significant agonistic effects with buspirone and diazepam, and a decrease in glutathione peroxidase by the compounds confirmed their anxiolytic and antioxidant activity (Kędzierska et al., 2019).
Quantitative Imaging of 5-HT(1A) Receptor Binding
The compound has been involved in studies for quantitative imaging of 5-HT(1A) receptor binding in healthy volunteers, using radiotracers like [(18)F]p-MPPF. These studies are crucial for understanding the distribution and concentration of 5-HT(1A) receptors in the human brain, which has implications for the pathophysiology of various psychiatric disorders (Passchier et al., 2000).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-27-8-10-28(11-9-27)19(17-3-5-18(24)6-4-17)14-26-23(30)22(29)25-13-16-2-7-20-21(12-16)32-15-31-20/h2-7,12,19H,8-11,13-15H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGFFGJSYLQLBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2411113.png)



![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)
![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)
![5-[2-(2,2-Difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2411122.png)
![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)


![(E)-3-(2-Chloropyridin-4-yl)-1-(5,11-dihydroxy-7-azatetracyclo[6.2.1.02,6.04,10]undecan-7-yl)prop-2-en-1-one](/img/structure/B2411126.png)

